N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Novel Adamantyl Aryl- and Heteroarylpiperazine Derivatives
Research led by Abou-Gharbia et al. (1999) focused on synthesizing novel adamantyl aryl- and heteroarylpiperazine derivatives, examining their serotonin receptor activities. These compounds, including adatanserin, demonstrated high affinity for 5-HT(1A) binding sites and moderate affinity for 5-HT(2) receptors, indicating their potential as anxiolytic and antidepressant agents (Abou-Gharbia et al., 1999).
Poly(amido-amine)s as Endosomolytic Polymers
Ferruti et al. (2000) prepared poly(amido-amine)s (PAAs) with significant variations in basicity and observed their nontoxic nature and pH-dependent hemolysis, suggesting their applicability in biomedicine for drug delivery systems (Ferruti et al., 2000).
N-Arylpiperazine-1-carboxamide Derivatives
Kinoyama et al. (2005) synthesized a novel series of N-arylpiperazine-1-carboxamide derivatives as androgen receptor (AR) antagonists, showing potential for prostate cancer treatment. YM-175735, a compound from this series, was identified as a potent AR antagonist with antiandrogenic activity (Kinoyama et al., 2005).
Potential Nootropic Agents
Valenta et al. (1994) investigated the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds for nootropic activity, indicating the potential of these compounds in enhancing cognitive functions (Valenta et al., 1994).
Pyrazolopyrimidines Derivatives as Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, assessing their anticancer and 5-lipoxygenase inhibition activities, which were linked to their potential therapeutic benefits in cancer and inflammation (Rahmouni et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[1-(4-methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-4-5-18-6-8-19(9-7-18)15(20)16-13(2)14-12-17(3)10-11-21-14/h1,13-14H,5-12H2,2-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJAXRFXIHAUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCO1)C)NC(=O)N2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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